molecular formula C16H21N5O4 B2821987 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide CAS No. 2034275-67-5

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2821987
CAS No.: 2034275-67-5
M. Wt: 347.375
InChI Key: WGCCYSMCUOIQFM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:

  • Formation of the Triazine Ring: : The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride.

  • Benzamide Formation: : The benzamide moiety is synthesized separately by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Coupling Reaction: : The final step involves coupling the triazine derivative with the benzamide derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The benzamide moiety can further enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzamide: Similar structure but with a chloro group instead of a methoxy group.

    N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-3,4-dihydroxybenzamide: Similar structure but with hydroxy groups instead of methoxy groups on the benzamide moiety.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is unique due to the presence of both methoxy groups and the dimethylamino group, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)25-5)9-17-14(22)10-6-7-11(23-3)12(8-10)24-4/h6-8H,9H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCCYSMCUOIQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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